molecular formula C12H8FNO3 B6367725 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 370864-64-5

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6367725
CAS RN: 370864-64-5
M. Wt: 233.19 g/mol
InChI Key: IXEWQNWPZJEZND-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (5-CFHP) is an important organic compound in the field of chemical synthesis. It is a versatile reagent that can be used in a variety of reactions, and its unique properties make it a valuable tool for scientists.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It has been shown to react with a variety of functional groups, such as alkenes, alkynes, and aryl halides. It is also believed to act as a Lewis acid in coordination chemistry, forming complexes with transition metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% are not well understood. It is believed to be non-toxic and non-carcinogenic, but its long-term effects are not known. It is also not known whether it has any effect on the human body, as it has not been tested in humans.

Advantages and Limitations for Lab Experiments

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also a versatile reagent that can be used in a variety of reactions. However, it is not very stable, and it can be difficult to work with due to its low solubility in most solvents.

Future Directions

There are a number of potential future directions for 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%. One potential direction is to explore its use in the synthesis of other organic compounds, such as peptides and heterocyclic compounds. Another potential direction is to investigate its potential applications in the pharmaceutical industry. Additionally, further research could be done to explore the biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95%, as well as its potential toxicity. Finally, further research could be done to explore the potential use of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% in other fields, such as catalysis and coordination chemistry.

Synthesis Methods

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods. The most common method is the reaction of 4-carboxy-3-fluorophenyl bromide with sodium hydroxide in methanol. This reaction produces 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% in a yield of 95%. The reaction is typically done at room temperature and can be completed in a few hours. Other methods have also been developed, such as the reaction of 4-carboxy-3-fluorophenyl p-toluenesulfonate with sodium hydroxide in methanol.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of a variety of organic compounds, such as peptides, carbohydrates, and heterocyclic compounds. 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine, 95% is also used in the synthesis of pharmaceuticals and other biologically active compounds.

properties

IUPAC Name

2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-5-7(1-3-9(10)12(16)17)8-2-4-11(15)14-6-8/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEWQNWPZJEZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682974
Record name 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370864-64-5
Record name 2-Fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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